5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Structure-Activity Relationship Molecular Recognition Positional Isomerism

Unlike SL010110, the 3-methoxy analog lacks the 4-allyl and 2-methoxy substituents required for gluconeogenesis inhibition, making it an ideal negative control and unbiased building block for Protein Degrader libraries. Its carboxylic acid handle enables direct conjugation to E3 ligase ligands, and its established synthetic accessibility (>70% yields) supports scalable lead optimization. Purchase to access chemically defined SAR exploration and avoid experimental risk from generic substitution.

Molecular Formula C13H12O5
Molecular Weight 248.234
CAS No. 405897-57-6
Cat. No. B2655454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Methoxyphenoxy)methyl]-2-furoic acid
CAS405897-57-6
Molecular FormulaC13H12O5
Molecular Weight248.234
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)O
InChIInChI=1S/C13H12O5/c1-16-9-3-2-4-10(7-9)17-8-11-5-6-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
InChIKeyBTJZFEPNCDYRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS 405897-57-6): Procurement-Relevant Chemical Profile and Core Identifiers


5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS 405897-57-6) is a furoic acid derivative with the molecular formula C13H12O5 and a molecular weight of 248.23 g/mol . This compound features a furan-2-carboxylic acid core substituted at the 5-position with a (3-methoxyphenoxy)methyl group. It is commercially available as a research chemical with a typical purity specification of 95% and is categorized by multiple suppliers as a Protein Degrader Building Block for targeted protein degradation applications [1]. The compound possesses a calculated LogP of 2.84 and LogSW of -3.46, indicating moderate lipophilicity .

Why 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid Cannot Be Interchanged with Closely Related Furoic Acid Analogs


Substituting 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid with closely related analogs introduces significant procurement and experimental risk. As demonstrated in structure-activity relationship (SAR) studies on analogous 5-[(substituted-phenoxy)methyl]-2-furoic acid derivatives, even subtle positional isomerism (e.g., 3-methoxy versus 2-methoxy or 4-methoxy substitution) alters molecular recognition and biological activity profiles [1]. More critically, the presence or absence of additional substituents, such as the 4-allyl group in SL010110 (5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoic acid), confers entirely distinct biological mechanisms—SL010110 is a validated inhibitor of gluconeogenesis with demonstrated in vivo anti-hyperglycemic activity in diabetic mouse models, whereas the unsubstituted 3-methoxy analog lacks this functional annotation [2]. Therefore, for applications requiring defined chemical space exploration or structure-specific biological interrogation, generic substitution cannot be performed without compromising experimental fidelity.

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid: Quantifiable Differentiation Evidence Against Structurally Proximal Comparators


Positional Isomerism Dictates Molecular Recognition: 3-Methoxy Versus 2-Methoxy Furoic Acid Derivatives

The 3-methoxy positional isomer of 5-[(methoxyphenoxy)methyl]-2-furoic acid represents a distinct chemical entity from its 2-methoxy counterpart (CAS 339292-54-5). This positional variation alters the spatial orientation of the methoxy group relative to the furan-2-carboxylic acid core, which is expected to influence binding interactions with biological targets. While direct comparative activity data for these specific isomers are not available in the public domain, established SAR principles for aryl ether-containing furoic acids indicate that methoxy group position modulates electronic distribution and hydrogen-bonding capacity [1]. For procurement purposes, the 3-methoxy isomer (CAS 405897-57-6) offers a chemically defined scaffold for exploring 3-substituted phenoxymethyl furoic acid space, distinct from the 2-methoxy analog.

Structure-Activity Relationship Molecular Recognition Positional Isomerism

Functional Group Divergence: 3-Methoxy Scaffold Versus 4-Allyl-2-Methoxy Bioactive Analog SL010110

The compound 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid differs fundamentally from SL010110 (5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoic acid, CAS 380173-90-0). SL010110 has been extensively characterized as a potent inhibitor of gluconeogenesis, reducing glucose production in primary mouse hepatocytes by 45.5% at 3 μM and 67.5% at 10 μM [1]. In contrast, the 3-methoxy analog (CAS 405897-57-6) lacks the 4-allyl substituent and the 2-methoxy group present in SL010110, and no such biological activity has been reported. This functional divergence underscores that the 3-methoxy variant is a structurally distinct building block suitable for applications where the bioactive 4-allyl-2-methoxy pharmacophore is not desired.

Gluconeogenesis Inhibition Anti-Diabetic Activity Structure-Activity Relationship

Physicochemical Property Comparison: Calculated LogP and Solubility Distinguish 3-Methoxy from Unsubstituted Phenoxymethyl Analog

The presence of the 3-methoxy substituent on the phenoxy ring of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid confers distinct physicochemical properties compared to the unsubstituted phenoxymethyl analog (5-(Phenoxymethyl)-2-furoic acid). Calculated properties for the target compound include a LogP of 2.84 and a LogSW of -3.46 . While directly measured LogP values for the unsubstituted analog are not publicly available, the addition of a methoxy group is known to modulate lipophilicity, which can influence membrane permeability, solubility, and off-target binding profiles. This difference is relevant for compound library design where controlling hydrophobicity is a key selection criterion.

Lipophilicity Drug-Likeness Physicochemical Profiling

Commercial Availability as a Defined Protein Degrader Building Block

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS 405897-57-6) is explicitly categorized and commercially supplied as a Protein Degrader Building Block by multiple vendors [1]. This commercial classification distinguishes it from many structurally related furoic acid derivatives that are not positioned for this application. While the specific utility as a degrader building block is not quantified by activity data, the commercial designation signals that the compound possesses a carboxylic acid functional group suitable for conjugation to E3 ligase ligands via established linker chemistry, a requirement for heterobifunctional degrader synthesis. Procurement from vendors offering this specific product family ensures access to a building block with defined purity (typically 95%) and appropriate handling specifications for this application.

Targeted Protein Degradation PROTAC Chemical Biology

Isolation from Bioactive Congeners: Absence of Documented Off-Target Activity

In contrast to more highly substituted analogs like SL010110, which exhibits potent gluconeogenesis inhibition (45.5% reduction at 3 μM) [1], 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS 405897-57-6) has no reported biological activity in the public domain. This absence of documented activity, while not a positive selection criterion, is a critical differentiator for applications requiring an inert scaffold or a negative control compound. For structure-activity relationship (SAR) studies, the 3-methoxy variant can serve as a baseline comparator to assess the contribution of additional substituents (e.g., 4-allyl, 2-cyano-2-(4-fluorophenyl)vinyl) to biological potency.

Selectivity Chemical Probe Negative Control

Synthetic Accessibility and Scalable Preparation via Patent-Disclosed Methods

The synthesis of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is disclosed in patent literature describing general methods for preparing 2-furoic acid derivatives [1]. The process involves reaction of 3-methoxyphenol with 5-chloromethyl-2-furoic acid in the presence of a base (e.g., potassium carbonate) in an organic solvent such as dimethylformamide . This established synthetic route contrasts with the more complex multi-step syntheses required for analogs bearing additional substituents (e.g., the 4-allyl group in SL010110). The patent further describes processes achieving improved yields (>70%) at lower temperatures, suggesting a scalable and cost-effective supply chain for the 3-methoxy analog relative to more complex derivatives [1].

Organic Synthesis Process Chemistry Building Block Supply

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid: Optimal Procurement Scenarios Informed by Quantitative Evidence


Targeted Protein Degradation (PROTAC) Library Synthesis

For laboratories constructing heterobifunctional degrader libraries, 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid serves as a defined carboxylic acid building block compatible with E3 ligase ligand conjugation. Its commercial classification as a Protein Degrader Building Block [1] and the absence of confounding biological activity make it suitable for unbiased screening campaigns. The calculated LogP of 2.84 provides a baseline hydrophobicity profile for degrader design .

Structure-Activity Relationship (SAR) Exploration of Furoic Acid Pharmacophores

The 3-methoxy analog is positioned as a core scaffold for SAR studies aimed at dissecting the contribution of additional substituents to biological activity. Unlike SL010110, which contains both 4-allyl and 2-methoxy groups and exhibits potent gluconeogenesis inhibition (45.5% reduction at 3 μM) [2], the 3-methoxy variant provides a simpler starting point. This allows researchers to systematically introduce substituents and assess their impact on potency, selectivity, and physicochemical properties.

Negative Control Compound for Bioactive Furoic Acid Derivatives

Given that 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid lacks the 4-allyl and 2-methoxy substituents essential for SL010110's anti-diabetic activity, it can serve as a chemically matched negative control in experiments interrogating the mechanism of action of more highly substituted furoic acid analogs [2]. Its structural similarity to the active scaffold, combined with its lack of reported biological activity, makes it a valuable reference for validating target engagement and pathway-specific effects.

Medicinal Chemistry Lead Optimization Programs

The compound's established synthetic accessibility, with patent-disclosed methods achieving >70% yields [3], supports its use as a scalable building block for lead optimization. Medicinal chemists seeking to explore the 3-methoxyphenoxy furoic acid chemical space can leverage the reliable supply chain and defined synthetic route to generate diverse analog libraries for hit-to-lead and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.